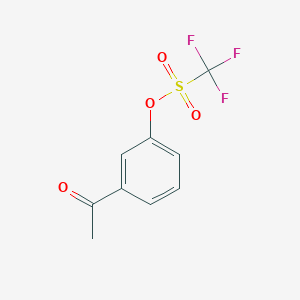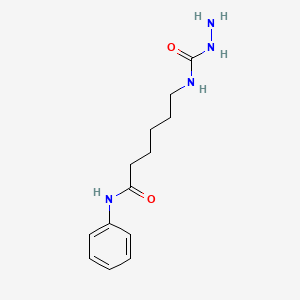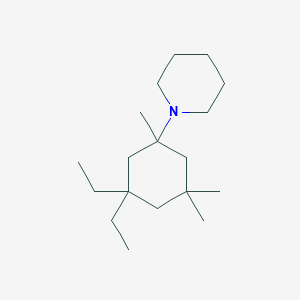
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a chemical compound with the molecular formula C18H35N. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with diethyl and trimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the reaction of piperidine with a suitable cyclohexyl derivative. One common method is the alkylation of piperidine with 3,3-diethyl-1,5,5-trimethylcyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Applications De Recherche Scientifique
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Phosphorinane: A six-membered ring with one phosphorus atom.
Arsinane: A six-membered ring with one arsenic atom.
Uniqueness
Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring. The presence of diethyl and trimethyl groups imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
685088-15-7 |
|---|---|
Formule moléculaire |
C18H35N |
Poids moléculaire |
265.5 g/mol |
Nom IUPAC |
1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3 |
Clé InChI |
BJOGJNUXKSJDOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


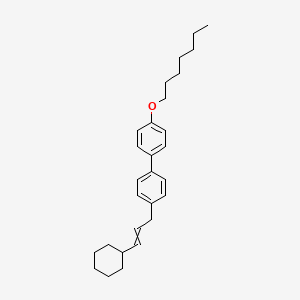
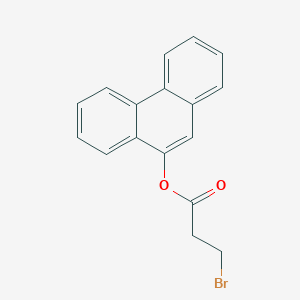
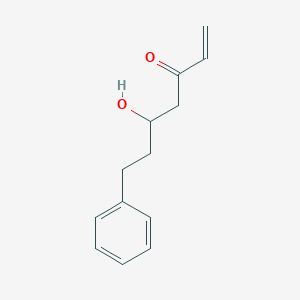
![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)


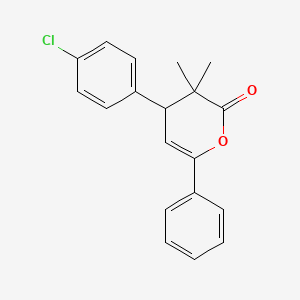
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)

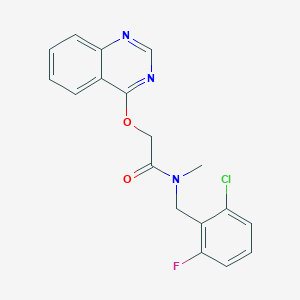

![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)
